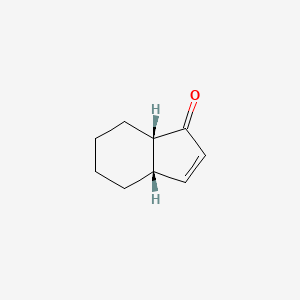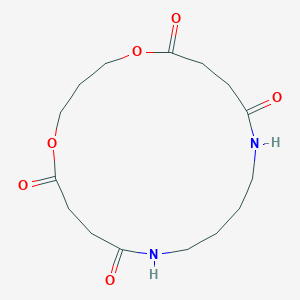
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It has an average mass of 328.361 Da and a monoisotopic mass of 328.163422 Da . This compound is known for its unique structure, which includes two oxygen atoms and two nitrogen atoms within a cyclic framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
化学反应分析
Types of Reactions
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
科学研究应用
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
1,4-Dioxa-8,11-diazacyclotetradecane-5,12-dione: This compound has a similar cyclic structure but with different functional groups and ring size.
1,3-Dioxa-7,10-diazacyclododecane-4,11-dione: Another similar compound with a different arrangement of oxygen and nitrogen atoms within the ring.
Uniqueness
1,5-Dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone is unique due to its specific arrangement of atoms and the presence of four oxygen atoms and two nitrogen atoms within a single cyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
79688-11-2 |
|---|---|
分子式 |
C15H24N2O6 |
分子量 |
328.36 g/mol |
IUPAC 名称 |
1,5-dioxa-10,15-diazacyclononadecane-6,9,16,19-tetrone |
InChI |
InChI=1S/C15H24N2O6/c18-12-4-6-14(20)22-10-3-11-23-15(21)7-5-13(19)17-9-2-1-8-16-12/h1-11H2,(H,16,18)(H,17,19) |
InChI 键 |
NRNGVKYPCOGTCA-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(=O)CCC(=O)OCCCOC(=O)CCC(=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
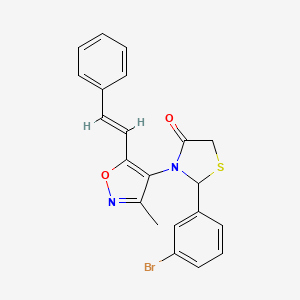

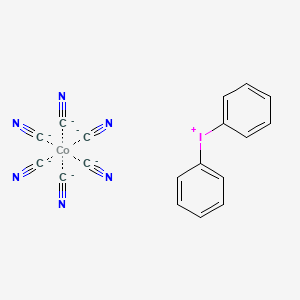
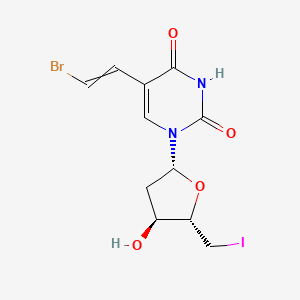
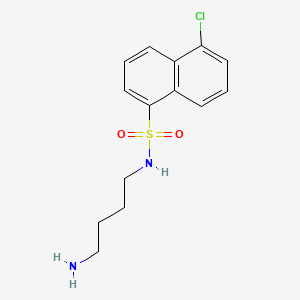
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
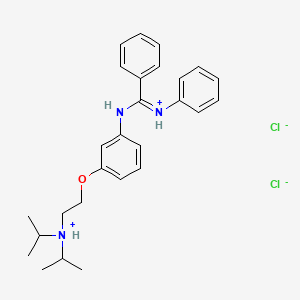
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
